(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone core, a propoxybenzylidene moiety, and a pyrrolidinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Propoxybenzylidene Moiety: The propoxybenzylidene group is introduced via a condensation reaction between the thiazolone core and 4-propoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Addition of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the thiazolone derivative with pyrrolidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require heating and the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different nucleophilic groups replacing the pyrrolidinyl moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction and cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
(E)-5-(4-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one can be compared with other thiazolone derivatives and related compounds:
Similar Compounds: (E)-5-(4-methoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, (E)-5-(4-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one.
Uniqueness: The presence of the propoxybenzylidene moiety and the pyrrolidinyl group distinguishes it from other thiazolone derivatives, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
(5E)-5-[(4-propoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-11-21-14-7-5-13(6-8-14)12-15-16(20)18-17(22-15)19-9-3-4-10-19/h5-8,12H,2-4,9-11H2,1H3/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNXQTDTMUQRDD-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.